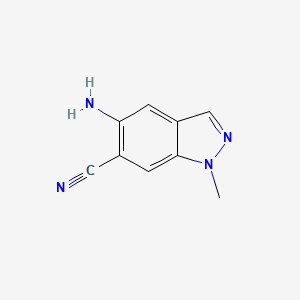
7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of HWA 153 involves several steps:
Starting Material: The synthesis begins with 3-methylxanthine.
First Reaction: 3-methylxanthine is treated with sodium hydroxide and 1-bromo-5-hexanone to produce 3-methyl-7-(5-oxohexyl)xanthine.
Second Reaction: The intermediate product is then reacted with 1-bromopropane.
Reduction: Finally, the compound is reduced using sodium borohydride to yield HWA 153.
Análisis De Reacciones Químicas
HWA 153 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: As mentioned in its synthesis, sodium borohydride is used for reduction.
Substitution: The compound can undergo substitution reactions, particularly at the xanthine ring.
Common reagents used in these reactions include sodium hydroxide, 1-bromo-5-hexanone, 1-bromopropane, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
HWA 153 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: The compound’s effects on cellular processes are studied to understand its potential therapeutic benefits.
Medicine: Due to its bronchospasmolytic activity, it is explored for use in treating respiratory conditions.
Mecanismo De Acción
The mechanism of action of HWA 153 involves its interaction with specific molecular targets in the body. It primarily acts on the adenosine receptors, which play a crucial role in various physiological processes. By modulating these receptors, HWA 153 can exert its bronchospasmolytic effects, making it useful in respiratory therapies .
Comparación Con Compuestos Similares
HWA 153 is compared with other methyl xanthine derivatives, such as theophylline and caffeine. While all these compounds share a similar core structure, HWA 153 is unique due to its specific side chains, which confer distinct pharmacological properties. Theophylline and caffeine are well-known for their stimulant effects, whereas HWA 153 is primarily noted for its bronchospasmolytic activity .
Similar Compounds
- Theophylline
- Caffeine
- Aminophylline
These compounds, while structurally similar, have different applications and effects, highlighting the uniqueness of HWA 153 in its specific therapeutic niche .
Propiedades
Fórmula molecular |
C15H25N4O3+ |
|---|---|
Peso molecular |
309.38 g/mol |
Nombre IUPAC |
7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C15H25N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10-12,20H,4-9H2,1-3H3/q+1 |
Clave InChI |
AOZCCAXUWVGIQV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2C(=NC=[N+]2CCCCC(C)O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


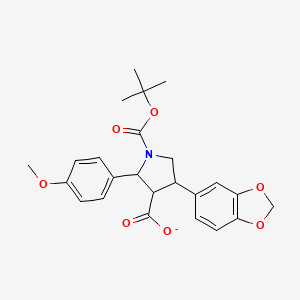
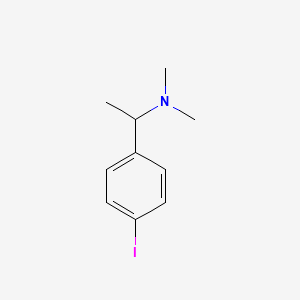
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)

![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14799120.png)
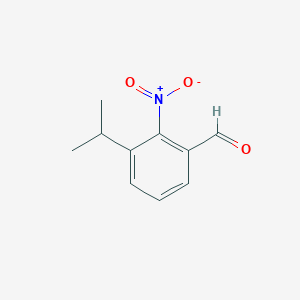
![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)
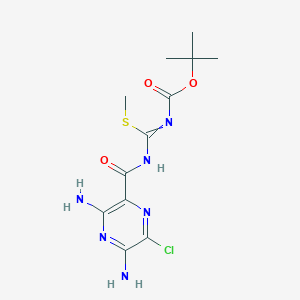
![(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)
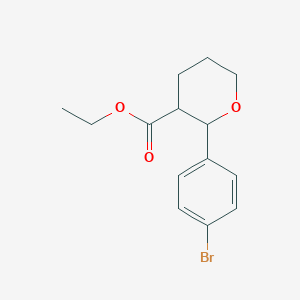
![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)
![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)
